molecular formula C₈H₇ClO₃ B1142592 3-Chloro-4-(hydroxymethyl)benzoic acid CAS No. 1594779-14-2

3-Chloro-4-(hydroxymethyl)benzoic acid

Cat. No.: B1142592
CAS No.: 1594779-14-2
M. Wt: 186.59
InChI Key:
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Description

3-Chloro-4-(hydroxymethyl)benzoic acid (CHMBA) is an organic compound with a wide range of applications in both scientific research and lab experiments. It is a derivative of benzoic acid, a widely used preservative, and is known for its antimicrobial and antioxidant properties. CHMBA has been extensively studied in recent years and has been found to have a number of biochemical and physiological effects in a variety of organisms.

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-4-(hydroxymethyl)benzoic acid serves as a precursor or intermediate in synthesizing various chemical compounds. For instance, it has been involved in the synthesis of 3-formyl-4-hydroxyl benzoic acid through a reaction involving hydroxybenzoic acid and chloroform, highlighting its utility in producing key organic intermediates (Peng Meng-xia, 2012). Another study focused on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives, indicating its potential in developing new chemotherapeutic agents (Maruti S. Satpute, V. Gangan, I. Shastri, 2018).

Material Science and Polymers

In the field of material science, this compound-related compounds have been used to dope polyaniline, a conducting polymer, enhancing its electrical properties. This research demonstrates its utility in modifying polymers for advanced technological applications (C. A. Amarnath, S. Palaniappan, 2005).

Fluorescence Probes and Detection

A novel application involves the development of fluorescence probes to detect reactive oxygen species, using derivatives of benzoic acid. These probes, designed for high selectivity and sensitivity, offer tools for biological and chemical research, emphasizing the role of this compound derivatives in bioanalytical chemistry (Ken-ichi Setsukinai, Y. Urano, K. Kakinuma, H. Majima, T. Nagano, 2003).

Coordination Compounds and Luminescence

Research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which are structurally related to this compound, has shown that these compounds can significantly influence luminescent properties. This is critical for developing materials with potential applications in sensors and optoelectronic devices (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Properties

IUPAC Name

3-chloro-4-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVJBXREBFMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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